5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
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Description
5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol is a chemical compound with the molecular formula C7H13N3OS . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol is represented by the formula C7H13N3OS. This indicates that the molecule is composed of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its behavior under various conditions. Unfortunately, the specific physical and chemical properties of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol are not detailed in the search results .Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives have been studied for their potential as anticancer agents. These compounds can form hydrogen bonds with different targets, potentially improving pharmacokinetics and pharmacological properties . The derivatives of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol could be synthesized and evaluated for cytotoxic activities against various human cancer cell lines, such as MCF-7, Hela, and A549, using assays like MTT. Compounds with promising cytotoxic activity could be further explored for their selectivity against cancerous cells over normal cells .
Aromatase Inhibition
Aromatase inhibitors play a crucial role in the treatment of estrogen-dependent cancers. Molecular docking studies suggest that 1,2,4-triazole derivatives could bind to the aromatase enzyme, potentially inhibiting its function. This application could lead to the development of new therapeutic agents for treating conditions like breast cancer .
properties
IUPAC Name |
4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYBERLQAZZPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)NNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372505 |
Source
|
Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol | |
CAS RN |
117987-05-0 |
Source
|
Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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